REACTION_CXSMILES
|
C1(=O)OC(=O)C=C1.OC[CH:10]1[CH2:18][CH:17]2[CH:12]([CH:13]3[CH2:19][CH:16]2[CH:15](CO)[CH2:14]3)[CH2:11]1.C(OCC1OC1)(=O)C(C)=C>>[CH:13]12[CH2:19][CH:16]([CH2:15][CH2:14]1)[CH:17]1[CH:12]2[CH2:11][CH2:10][CH2:18]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1CC2C3CC(C(C2C1)C3)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C3CCCC3C(CC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(=O)OC(=O)C=C1.OC[CH:10]1[CH2:18][CH:17]2[CH:12]([CH:13]3[CH2:19][CH:16]2[CH:15](CO)[CH2:14]3)[CH2:11]1.C(OCC1OC1)(=O)C(C)=C>>[CH:13]12[CH2:19][CH:16]([CH2:15][CH2:14]1)[CH:17]1[CH:12]2[CH2:11][CH2:10][CH2:18]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1CC2C3CC(C(C2C1)C3)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C3CCCC3C(CC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |